1-(4-(5H-tetrazol-5-yl)phenyl)ethanone

Descripción general

Descripción

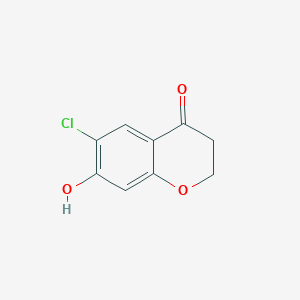

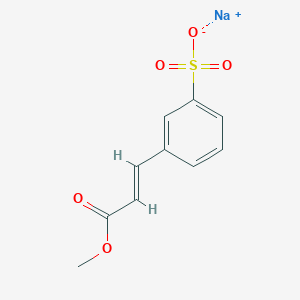

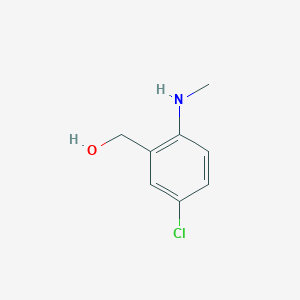

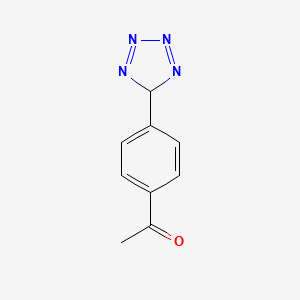

“1-(4-(5H-tetrazol-5-yl)phenyl)ethanone” is a chemical compound with the molecular formula C9H8N4O . It has a molecular weight of 188.19 g/mol . This compound is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of “1-(4-(5H-tetrazol-5-yl)phenyl)ethanone” involves several steps . Initially, “1- (4- (1H-tetrazole-1-yl)phenyl)ethanone” is synthesized from sodium azide and triethyl orthoformate . Then, the first-generation dendrimer, 2,4,6- (tris (tetrazole-1-yl- (4-acetylphenyl))-1,3,5-triazine (G1) is generated from cyanuric chloride and 4-tetrazoylacetophenone by Friedel–Crafts reaction . Finally, 2,4,6-tris (tetrazol-1-yl- (4-phenyl (3-arylpropene-1-on-1-yl))-1,3,5-triazine (G2) dendrimers are prepared from G1 by Claisen–Schmidt reaction with appropriate aldehydes in ethanol at room temperature .Molecular Structure Analysis

The InChI code for “1-(4-(5H-tetrazol-5-yl)phenyl)ethanone” is 1S/C9H8N4O/c1-6(14)7-2-4-8(5-3-7)9-10-12-13-11-9/h2-5H,1H3,(H,10,11,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación

Anticandidal and Cytotoxic Activity

One study focused on the synthesis of 14 different 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives, which were evaluated for their anticandidal activity and cytotoxic effects. Some compounds demonstrated potent anticandidal properties with weak cytotoxicities, highlighting their potential in developing treatments against candida infections (Kaplancıklı et al., 2014).

Anticholinesterase Activity

Another study synthesized and assessed fourteen 2-[(1-methyl-1H-tetrazole-5-yl) thio]-1-(substituted phenyl)ethanone derivatives for their anticholinesterase activities. The findings revealed that compounds with electron-donating substituents showed the highest activity, indicating potential applications in treating diseases related to cholinesterase inhibition (Mohsen et al., 2014).

Leukotriene Receptor Antagonism

Research on [[(tetrazol-5-ylaryl)oxy]methyl]acetophenones showcased their evaluation as antagonists of leukotriene D4, suggesting their potential as antiasthma agents due to their ability to prevent contractions of the guinea pig ileum induced by leukotriene (Dillard et al., 1987).

Antifungal Evaluation

A study on the synthesis of 1,3,5-triazine core containing tetrazole dendrimeric chalcones revealed moderate antifungal activities against a panel of fungi, with some compounds emerging as lead molecules. This research highlights the potential of tetrazole derivatives in developing new antifungal agents (Vembu et al., 2016).

Corrosion Inhibition

A study on 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone as a corrosion inhibitor for mild steel in a hydrochloric acid environment demonstrated high efficiency. This work highlights the application of tetrazole derivatives in the field of corrosion inhibition, providing insights into the development of new materials with enhanced protective qualities (Jawad et al., 2020).

Safety And Hazards

The safety information for “1-(4-(5H-tetrazol-5-yl)phenyl)ethanone” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

1-[4-(5H-tetrazol-5-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c1-6(14)7-2-4-8(5-3-7)9-10-12-13-11-9/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFUNIVIZORNDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2N=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(5H-tetrazol-5-yl)phenyl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.